3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate
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Overview
Description
Preparation Methods
The synthesis of 3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate involves several steps. One common synthetic route includes the reaction of 3-cyano-4,6-dimethyl-2-pyridone with 2,4,6-trichlorobenzoyl chloride under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired ester product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for pharmaceutical testing.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Cyano-4,6-dimethyl-2-pyridinyl 2,4,6-trichlorobenzenecarboxylate can be compared with similar compounds such as:
3-Cyano-4,6-dimethyl-2-pyridone: A precursor in the synthesis of the target compound.
2,4,6-Trichlorobenzoyl chloride: Another precursor used in the synthesis.
3-Cyano-2,6-dihydroxy-4-methylpyridine: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(3-cyano-4,6-dimethylpyridin-2-yl) 2,4,6-trichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2/c1-7-3-8(2)20-14(10(7)6-19)22-15(21)13-11(17)4-9(16)5-12(13)18/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVONFRYJKYHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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